molecular formula C11H9N3O4 B3411651 1-methyl-3-((3-nitrophenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920941-20-4

1-methyl-3-((3-nitrophenyl)amino)-1H-pyrrole-2,5-dione

Cat. No. B3411651
CAS RN: 920941-20-4
M. Wt: 247.21 g/mol
InChI Key: YTDVTGWVCHRQFZ-UHFFFAOYSA-N
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Description

“1-methyl-3-((3-nitrophenyl)amino)-1H-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent .


Synthesis Analysis

The synthesis of such compounds usually involves several steps and requires specific reagents and conditions. For instance, indole derivatives, which are structurally similar to your compound, can be synthesized from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, nitrophenyl groups can undergo reduction to form aminophenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like “1-METHYL-3-(3-NITROPHENYL)UREA” have a molecular weight of 195.179 .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have shown biological activity and are used in the treatment of various diseases .

Future Directions

The future research directions involving this compound could include exploring its potential uses in medicine or other fields, as well as developing more efficient methods for its synthesis .

properties

CAS RN

920941-20-4

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

1-methyl-3-(3-nitroanilino)pyrrole-2,5-dione

InChI

InChI=1S/C11H9N3O4/c1-13-10(15)6-9(11(13)16)12-7-3-2-4-8(5-7)14(17)18/h2-6,12H,1H3

InChI Key

YTDVTGWVCHRQFZ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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